Tolclofos-methyl is an organophosphorus fungicide that acts as a non-systemic contact fungicide with protective and curative properties [1]. Its primary biochemical mode of action is the inhibition of lipid peroxidation [1].
The table below summarizes its key chemical identifiers and properties:
| Property | Description / Value |
|---|---|
| IUPAC Name | O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate [1] |
| CAS Registry Number | 57018-04-9 [1] [2] |
| Molecular Formula | C₉H₁₁Cl₂O₃PS [1] |
| FRAC Code | 14 (Lipid peroxidation inhibitor) [1] |
| Chemical Class | Organophosphate fungicide [1] |
| Physical State (at 20°C) | Colourless crystalline powder [1] |
Evidence for the fungicide's mode of action comes from observing its effects on organisms, which trigger a cascade of oxidative stress responses.
The diagram below illustrates the conceptual sequence of oxidative events following exposure to a lipid peroxidation inhibitor like this compound.
The table below summarizes quantitative data on oxidative stress biomarkers from earthworms (Eisenia fetida) exposed to this compound, linking these effects to the proposed mode of action [3].
| Biomarker / Measurement | Experimental Observation | Interpretation & Link to Mode of Action |
|---|---|---|
| Reactive Oxygen Species (ROS) | Concentration-dependent increase in earthworm coelomocytes. | Indicates initial burst of oxidative stress following exposure. |
| Malondialdehyde (MDA) | Significant increase in earthworms and their cells. | Key evidence of lipid peroxidation and membrane damage. |
| Superoxide Dismutase (SOD) | Activity increased at lower concentrations but inhibited at higher concentrations. | Reflects a compensatory antioxidant response that becomes overwhelmed at high toxicity. |
| Cell Viability | Decreased in earthworm coelomocytes. | Demonstrates ultimate cytotoxic effect of oxidative stress. |
| Lactate Dehydrogenase (LDH) Leakage | Increased release from earthworm cells. | Indicates loss of plasma membrane integrity, a consequence of lipid peroxidation. |
The following methodologies are critical for investigating the lipid peroxidation inhibition activity of this compound.
This protocol assesses toxicological bioavailability and oxidative stress in a soil model organism [3].
This protocol evaluates the direct fungitoxicity of this compound.
This compound is primarily used as a seed or soil treatment to control diseases caused by Rhizoctonia solani and other soil-borne pathogens [1] [5]. Research shows potential for use in integrated strategies:
This compound exerts its fungicidal effect primarily by inhibiting lipid peroxidation, leading to oxidative stress, membrane damage, and cell death in target fungi. The biomarkers and experimental protocols provide a framework for researchers to investigate similar modes of action and assess the environmental impact of such compounds.
For a comprehensive study, the International Council for Harmonisation (ICH) guideline Q1A(R2) is the standard framework. It involves subjecting the drug substance to various forced degradation conditions to identify potential degradation products [1] [2].
The table below summarizes the typical stress conditions and analytical objectives:
| Stress Condition | Typical Experimental Conditions | Goal of the Experiment |
|---|---|---|
| Acid Hydrolysis | Exposure to HCl (e.g., 0.1-1 M) at elevated temp (e.g., 40-80°C) [2]. | Identify products of acid-catalyzed decomposition (e.g., hydrolysis of ester groups). |
| Base Hydrolysis | Exposure to NaOH (e.g., 0.1-1 M) at elevated temp (e.g., 40-80°C) [2]. | Identify products of base-catalyzed decomposition (e.g., hydrolysis, dechlorination). |
| Oxidative Degradation | Exposure to hydrogen peroxide (e.g., 3-30%) at room temp [1] [2]. | Identify oxidative products (e.g., hydroxylation, N-oxide formation). |
| Photodegradation | Exposure to UV (e.g., 366 nm) and/or visible light as per ICH options [3] [1]. | Identify products formed from light exposure, characterizing weak spots in the molecule. |
| Thermal Degradation | Heating in solid or solution state (e.g., 40-80°C) [2]. | Assess stability under high-temperature conditions. |
Once degradation products are generated, a combination of chromatographic and spectroscopic techniques is used to separate and identify them.
The following diagram illustrates the typical workflow for a forced degradation study, from sample preparation to final reporting.
The metabolism of tolclofos-methyl in animals involves several key biotransformation pathways. The diagram below summarizes the primary metabolic reactions and the major metabolites identified in rats and mice.
Primary metabolic pathways of this compound in animals
The major biotransformation reactions include [1]:
The following tables summarize quantitative findings from animal studies on excretion and tissue distribution of this compound and its metabolites.
Table 1: Excretion of Radioactive Residues in Animals after a Single Oral Dose (5 mg/kg) of [¹⁴C]-Tolclofos-methyl [1]
| Species | Sex | Urine (0-7 days) | Feces (0-7 days) | Expired Air (<1%) | Total Recovery |
|---|---|---|---|---|---|
| Mouse (ICR) | M & F | 69-76% | 4-6% | <1% | >99% |
| Rat (Sprague-Dawley) | M & F | 85-91% | 9-20% | <0.1% | >99% |
Table 2: Major Metabolites Identified in Rat Excreta and Tissues [1]
| Metabolite/Compound | Abbreviation | Approximate Proportion in Urine | Key Matrices Where Detected |
|---|---|---|---|
| O-methyl O-hydrogen O-(2,6-dichloro-4-methylphenyl) phosphorothioate | DM-TM | 10-26% | Tissues, Excreta |
| O-methyl O-hydrogen O-(2,6-dichloro-4-hydroxymethylphenyl) phosphorothioate | TM-CH2OH | 12-25% | Tissues, Excreta, Bile |
| O-methyl O-hydrogen O-(2,6-dichloro-4-carboxyphenyl) phosphorothioate | Ph-COOH | 11-35% | Tissues, Excreta |
| 2,6-dichloro-4-methylphenol | Ph-CH3 | 12-44% | Excreta |
| 3,5-dichloro-4-hydroxybenzyl glycine | - | 13% (Mouse) | Mouse Urine |
The foundational data on this compound's metabolism and toxicology were generated using the following key experimental methodologies.
1. Absorption, Distribution, and Excretion Studies [1]
2. Metabolite Identification and Biotransformation Studies [1]
The toxicological profile of the parent compound, this compound, has been established, with an Acceptable Daily Intake (ADI) of 0.064 mg/kg body weight per day and no need for an Acute Reference Dose (ARfD) set by the JMPR [1] [2].
However, a complete toxicological evaluation of its metabolites remains a work in progress. The European Food Safety Authority (EFSA) has noted several critical data gaps [2]:
EFSA suggests that the toxicological endpoints of the parent compound are likely sufficient to cover the toxicity of its metabolites, but this must be finalized during the ongoing renewal of the approval process [2].
The following table summarizes the key analytical methods found for detecting this compound in various complex matrices.
| Analysis Method | Sample Matrix | Extraction/Clean-up Method | Key Instrumentation & Parameters | Performance Data | Source |
|---|---|---|---|---|---|
| GC-MS/MS | Ginseng (fresh, red, dried) [1] | Not specified in excerpt | GC with triple quadrupole MS; Run time: ~35 min [1] | Calibration range: 0.01–5.00 μg/mL; Correlation (r²) ≥ 0.98 [1] | |
| GC-MS/MS | Fruits & Vegetables (multi-residue) [2] | QuEChERS (AOAC 2007.01) [2] | GC-MS/MS (Triple Quadrupole); Run time: 17 min [2] | LOQ: 0.0011–0.0047 mg/kg; Precision RSD < 20%; Recovery: 78-107% [2] | |
| DLLME-GC-MS | Herbal Nutraceutical Drops [3] | Dispersive Liquid-Liquid Microextraction (DLLME) [3] | Fast GC-MS [3] | Method validated for linearity, LOD, LOQ, accuracy, precision [3] |
Based on the multiresidue method for food commodities, here is a generalized protocol that can be adapted for this compound [2]:
1. Sample Preparation
2. Extraction via QuEChERS
3. Extract Clean-up (as needed)
4. Instrumental Analysis - GC-MS/MS
5. Quantification
The following diagram illustrates the complete workflow for the analysis of this compound in a plant matrix using the QuEChERS GC-MS/MS method:
This compound (FRAC code 14) is a systemic fungicide with protective and curative properties that has demonstrated consistent efficacy against various anastomosis groups of Rhizoctonia solani across multiple crops. This phenyl ester fungicide interferes with lipid synthesis and membrane integrity in fungal pathogens, effectively inhibiting both mycelial growth and sclerotia development [1]. The fungicide has become a cornerstone in management programs for diseases caused by R. solani, including black scurf of potato, root rot in lupine, strawberry, and lettuce, and damping-off in various horticultural crops. Sensitivity studies have confirmed that R. solani exhibits high sensitivity to this compound, with reported EC₅₀ values ranging from 0.001 to 0.098 μg a.i. ml⁻¹ across different anastomosis groups, demonstrating consistently strong inhibition of mycelial growth [2].
The continued efficacy of this compound against R. solani makes it a valuable tool for soilborne disease management, particularly when implemented within integrated resistance management frameworks. These application notes provide detailed protocols for researchers and agricultural professionals seeking to optimize this compound use in both experimental and commercial settings against R. solani, with comprehensive methodologies for efficacy assessment under controlled and field conditions.
Standard soil incorporation represents the traditional application method for this compound, requiring incorporation into the upper 10-cm soil layer before planting. Research on ornamental bulbs demonstrated that this approach requires 25 kg active ingredient (a.i.) per hectare in sandy soils to achieve effective control of R. solani [3]. The soil incorporation method ensures uniform distribution of the fungicide throughout the rhizosphere, creating a protective zone that inhibits fungal penetration of plant tissues. However, research has revealed that pathogenic strains of R. solani exhibit differential temperature preferences for infection, with warmth-preferring strains being pathogenic in late spring and summer when young bulbs are susceptible, while cold-preferring strains attack young sprouts in winter and early spring [3]. This biological variation influences control efficacy at different dosages.
The alternative furrow application technique (during planting operations) has demonstrated comparable disease control with substantially reduced chemical inputs. This method requires only 12.5 kg a.i. per hectare – approximately 50% of the standard soil incorporation dosage [3]. For warmth-preferring strains active during warmer seasons, research indicates effective control can be achieved with dosages as low as 4 kg a.i. per hectare applied directly on and around bulbs during planting. However, for cold-preferring strains that attack during winter and spring, dosages lower than 12.5 kg a.i. per hectare generally provide insufficient control [3]. This differential efficacy based on strain temperature preferences and seasonal activity patterns must be considered when designing application protocols.
Table 1: this compound Application Methods and Dosages for Rhizoctonia solani Control
| Application Method | Dosage (kg a.i./ha) | Target Strains | Efficacy Level | Crop Reference |
|---|---|---|---|---|
| Soil Incorporration (0-10 cm depth) | 25.0 | All R. solani strains | High | Ornamental bulbs |
| Furrow Application (during planting) | 12.5 | Cold-preferring strains | High | Ornamental bulbs |
| In-Furrow (targeted application) | 4.0 | Warmth-preferring strains | High | Young bulbs |
| Comparison: Fludioxonil | - | Multiple AGs | High (EC₅₀ 0.06-0.09 μg/ml) | Potato |
This compound has demonstrated excellent performance in comparative fungicide studies. In South African trials evaluating R. solani isolates from potatoes, this compound and fludioxonil exhibited significantly greater control of stem canker and black scurf compared to other fungicides, while azoxystrobin was the least effective [2]. Similar research found this compound among the most effective fungicides in reducing sclerotial germination of R. solani, alongside benomyl and captan [4]. The commercial formulation Rizolex-T, which combines this compound with thiram (FRAC code M3), has shown remarkable efficacy against R. solani in lupine, reducing pre-emergence damping-off to 4% compared to 40% in infected controls and increasing survived plants to 88% [1]. This combination approach provides multi-site activity that may delay resistance development while broadening the spectrum of control.
Table 2: Comparative Sensitivity of Rhizoctonia solani to Various Fungicides
| Fungicide | FRAC Code | EC₅₀ Range (μg a.i. ml⁻¹) | Sensitivity Level | Application Recommendations |
|---|---|---|---|---|
| This compound | 14 | 0.001-0.098 | High | Soil incorporation or in-furrow application |
| Fludioxonil | 12 | 0.06-0.09 | High | Seed treatment or soil application |
| Azoxystrobin | 11 | <0.09 to >5.0 | Variable to Insensitive | Avoid where resistance documented |
| Pencycuron | 22 | Variable | Moderate | Combine with other chemistries |
| Iprodione | 2 | Variable | Moderate | Rotate with high-efficacy products |
| Benomyl | 1 | Variable | Moderate | Resistance concerns limit use |
Protocol for determining EC₅₀ values: Prepare a stock solution of technical grade this compound in appropriate solvent (typically acetone or methanol) and incorporate into molten potato dextrose agar (PDA) after autoclaving to create a concentration series (e.g., 0.0001, 0.001, 0.01, 0.1, 1.0 μg a.i. ml⁻¹). Include solvent-only controls. Transfer 5-mm mycelial plugs from actively growing R. solani colonies (4-7 days old) to the center of amended plates. Incubate at 25±1°C for 2-3 days, then measure radial growth in two perpendicular diameters. Calculate percent inhibition relative to control, then determine EC₅₀ values using probit or logit analysis [2]. For sclerotial germination assays, surface-sterilize sclerotia from 14-day-old cultures and place on fungicide-amended PDA, recording germination percentage after 48-72 hours [4].
Strain characterization should precede sensitivity testing, as differential sensitivity exists among anastomosis groups. Molecular identification of AGs through ITS sequencing is recommended, following the protocol of Valfrè et al. who characterized isolates before biocontrol testing [5]. Maintain a reference collection of known sensitivity for quality control. Testing should include multiple isolates (minimum 5-10 per AG) to capture population variability. This protocol successfully identified the high sensitivity of South African R. solani populations to this compound, with EC₅₀ values significantly lower than for other fungicides like azoxystrobin [2].
Potting and inoculation system: Utilize 12 L plastic pots filled with sterile peat-based substrate (2:1 peat moss to sterile soil). One week before transplanting, infest soil with R. solani inoculum prepared as colonized rice hull medium (3% w/w) [6]. For lupine trials, apply this compound as soil drench at transplanting using commercial formulation (e.g., Rizolex-T) at recommended field rate. Include infected untreated controls and non-infested healthy controls. Use completely randomized design with 4-6 replications per treatment and 3-4 plants per pot [1].
Disease assessment should record pre- and post-emergence damping-off daily for 4-6 weeks. At trial termination (typically 55-60 days), carefully wash root systems and evaluate for root rot severity using standardized scales (e.g., 0-5 scale where 0 = healthy, 5 = completely necrotic roots). Calculate percent disease incidence and severity index. Additionally, measure plant growth parameters (height, fresh/dry weight of shoots and roots) and physiological parameters including photosynthetic pigments, antioxidant enzymes, and phenolic content to assess plant health improvements beyond disease control [1]. These comprehensive measurements revealed that this compound not only controlled lupine root rot but also restored plant growth and physiological parameters to near-healthy levels [1].
Figure 1: Experimental workflow for evaluating this compound efficacy against Rhizoctonia solani under in vitro, greenhouse, and field conditions.
Experimental design: Establish randomized complete block designs with 4-6 replications. Plot size should be sufficient to accommodate crop-specific spacing (e.g., 3-5 m rows for potatoes). For artificial inoculation, apply R. solani-infested grain inoculum (20-30 g/m²) during planting. Apply this compound treatments using commercial equipment calibrated to deliver precise rates (e.g., 4-25 kg a.i./ha depending on target strains and application method) [3]. Include untreated controls and reference fungicides (e.g., flutolanil, fludioxonil) for comparative efficacy assessment.
Disease and yield assessment: Evaluate disease development weekly using standardized scales. For potato black scurf, record stem canker severity (0-5 scale) during mid-season and black scurf incidence on tubers at harvest. Calculate Area Under Disease Progress Curve (AUDPC) values for statistical comparison. At harvest, assess yield parameters (total and marketable yield) and conduct quality assessments. Research demonstrated that this compound provided significantly better control of stem canker and black scurf compared to azoxystrobin in field trials, highlighting its continued field efficacy [2]. In lupine field trials, Rizolex-T (this compound + thiram) reduced root rot incidence to 23.1% compared to 63.6% in infected controls [1].
Although R. solani populations generally remain sensitive to this compound, laboratory studies have demonstrated that isolates can be adapted to grow on media amended with this compound at concentrations 500 times the initial inhibitory level [7]. This acquired resistance persisted after five transfers on fungicide-free medium, indicating stable genetic adaptation. Critically, pathogenicity of resistant isolates was not reduced, though their growth rates on PDA were significantly lower than wild-type isolates [7]. This finding highlights the potential for resistance development under continuous selection pressure. Recent sensitivity monitoring in South Africa confirmed continued efficacy but identified variable sensitivity to other fungicide chemistries, underscoring the need for ongoing resistance surveillance [2].
The FRAC classification places this compound in group 14 (lipid synthesis and membrane integrity inhibitors), indicating specific target site activity that confers higher resistance risk compared to multi-site inhibitors. The mechanism of resistance is believed to involve target site modifications, though the precise genetic basis in R. solani requires further elucidation. Resistance management strategies must account for this potential, particularly in cropping systems with high disease pressure and frequent fungicide applications.
Rotation with alternative chemistries: Implement planned alternation with fungicides from different FRAC groups exhibiting efficacy against R. solani. Flutolanil (FRAC group 7) has demonstrated similar efficacy to this compound in ornamental bulb trials and represents a suitable rotational partner [3]. Fludioxonil (FRAC group 12) also shows high efficacy against R. solani (EC₅₀ 0.06-0.09 μg a.i. ml⁻¹) and provides an additional rotation option [2].
Combination treatments: Utilize formulated mixtures containing this compound with partner fungicides having different modes of action. The commercial product Rizolex-T combines this compound with thiram (FRAC code M3, multi-site activity), enhancing spectrum and potentially delaying resistance development [1]. Research shows this combination effectively reduces damping-off and root rot while maintaining plant growth and yield parameters.
Biological integration: Combine this compound with biocontrol agents in integrated programs. Trichoderma asperellum FC80 has demonstrated 38% efficacy against R. solani in strawberries, while combinations with biostimulants reached 43% efficacy [5]. Similarly, arbuscular mycorrhizal fungi (AMF) such as Entrophospora lutea have shown efficacy comparable to this compound in lupine while enhancing plant growth and nutrient uptake [1]. These biologicals can be deployed in rotation or combination with reduced-rate chemical applications to maintain efficacy while reducing selection pressure.
Figure 2: Integrated resistance management strategy for this compound against Rhizoctonia solani, incorporating monitoring, rotation, combination treatments, and biological controls.
Several biological control agents have demonstrated efficacy against R. solani and represent alternatives or complements to this compound. Trichoderma asperellum FC80 achieved 38% disease reduction in strawberry trials, while its combination with biostimulants increased efficacy to 42-43% [5]. Fusarium oxysporum MSA35, isolated from suppressive soils, also shows promise as a biological control agent. Additionally, specific arbuscular mycorrhizal fungi (AMF), particularly Entrophospora lutea and Rhizophagus intraradices, reduced root rot incidence in lupine to 24.3% and 30.1% respectively, compared to 63.6% in infected controls [1]. These AMF treatments not only controlled disease but also enhanced plant growth, nutrient uptake, and defense enzyme activities, providing multiple benefits beyond pathogen suppression.
The compatibility of biological controls with this compound requires further investigation, but sequential applications may provide integrated benefits. Biologicals can be deployed preventively to establish protective rhizosphere communities, with this compound applied curatively when disease pressure escalates. This approach maximizes both preventive and curative capabilities while potentially reducing chemical inputs. Research indicates that microbial biocontrol agents and organic amendments improve soil quality and support beneficial microbial populations, creating less favorable conditions for R. solani establishment and pathogenesis [6].
Metal oxide nanoparticles represent emerging alternatives for R. solani management. Silicon dioxide (SiO₂), copper oxide (CuO), and gamma iron oxide (γFe₂O₃) nanoparticles have demonstrated efficacy in inducing systemic resistance in lettuce against R. solani [6]. These nanomaterials applied at 100-200 mg L⁻¹ significantly reduced root rot symptoms and decreased AUDPC values while enhancing plant physiological status. Treatment with nanoparticles increased protein and chlorophyll content, enhanced antioxidant enzyme activities (superoxide dismutase, catalase, and ascorbate peroxidase), and upregulated pathogenesis-related genes (PR1, PR3, PR4) and the ethylene-responsive transcription factor 1A gene (ERT1) [6].
The induction of systemic resistance through nanoparticle application represents a novel mechanism of action distinct from conventional fungicides. This approach may provide complementary activity when used with this compound in integrated programs. Nanoparticles offer potential benefits as seed treatments or soil amendments that prime plant defense systems before pathogen challenge. However, further research is needed to optimize application methods, determine field efficacy, and assess environmental safety before widespread commercial recommendation.
This compound remains a highly effective solution for R. solani management when applied according to optimized protocols. The key application considerations include: (1) matching application method and dosage to target R. solani strains based on their temperature preferences, (2) implementing strategic resistance management through rotation and combination treatments, and (3) integrating with biological and cultural controls for sustainable disease management. Researchers should establish baseline sensitivity monitoring programs to detect potential resistance shifts and validate integrated strategies under local conditions.
Promising research directions include further exploration of this compound compatibility with biocontrol agents, evaluation of precision application technologies to reduce chemical inputs, and investigation of molecular mechanisms underlying both fungicide activity and resistance development. As agricultural systems evolve toward greater sustainability, this compound will likely play an important – though potentially changing – role in comprehensive R. solani management programs that prioritize both efficacy and stewardship.
1. Introduction Tolclofos-methyl is a fungicide widely used as a seed treatment to protect various crops from soil-borne and seed-borne fungal pathogens. Its application is crucial for ensuring healthy seedling establishment and enhancing crop yield. The global market for this compound seed treatment, valued at USD 1.02 billion in 2024, is projected to grow, driven by the need for effective crop protection solutions [1]. These notes detail the standard application methods, formulations, and experimental protocols for researchers and development professionals.
2. Primary Application Techniques The application of this compound is typically performed using one of three primary techniques, each suitable for different scales of operation and seed types [1] [2].
3. Formulations and Their Properties this compound is available in several formulations, each with distinct characteristics suited to different application needs [1] [2].
Table 1: Comparison of this compound Seed Treatment Formulations
| Formulation | Key Characteristics | Advantages | Common Application Techniques |
|---|---|---|---|
| Liquid | Superior ease of application, rapid absorption, uniform coverage [1]. | Compatible with advanced equipment; allows for precise dosage and integration with other agents [1] [2]. | Seed Coating, Seed Dressing |
| Powder | Cost-effective, easy storage, versatile for manual use [1]. | Ideal for smallholder farming systems and regions with limited access to advanced equipment [1]. | Seed Dressing |
| Granular | Enhanced stability, controlled release properties [1]. | Reduced handling risks; suitable for precise application and crops with extended germination periods [1] [2]. | Seed Pelleting, Seed Coating |
4. Detailed Experimental Protocol for Seed Coating The following protocol outlines a standard methodology for the seed coating application of liquid this compound, suitable for laboratory or small-scale pilot studies.
5. Preparation and Safety Protocol A patent describing the preparation of this compound highlights critical safety and handling considerations for the pure active ingredient. The patent emphasizes a solvent-based distillation dehydration process to reduce product decomposition, minimize harmful impurities and dust pollution, and prevent fire accidents during drying [3]. This underscores that, in an industrial setting, the manufacturing process is designed with specific engineering controls for safety.
6. Workflow and Signaling Pathway The following diagram illustrates the logical workflow for selecting an appropriate application method, from formulation choice to final seed treatment.
Soil-borne diseases caused by fungal pathogens such as Rhizoctonia solani (black scurf), Pythium spp., Phytophthora infestans (late blight), and Sclerotium rolfsii present significant challenges to global potato production. Tolclofos-methyl, an organophosphorus fungicide, has emerged as a critical tool in managing these diseases through its protective and curative properties. As agricultural science increasingly emphasizes sustainable integrated pest management (IPM), understanding the precise application, efficacy, and limitations of this compound becomes essential for researchers and agricultural professionals [1] [2].
These application notes provide detailed protocols and evidence-based guidelines for utilizing this compound in potato cultivation, focusing on application methodology, pathogen control spectrum, and integration with complementary strategies to enhance sustainability and reduce environmental impact.
This compound (IUPAC name: O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate) is a nonsystemic contact fungicide with both protective and curative properties [2]. Its chemical characteristics are summarized below:
This compound exhibits a lipid peroxidation inhibition mechanism, disrupting fungal membrane integrity by interfering with ergosterol production and other vital lipid components in fungal cell membranes. It is classified as a non-systemic fungicide with contact action, providing protection to treated plant surfaces and curative effects against early infection stages [2] [3].
The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 14, indicating its specific molecular target site and resistance risk group, which is crucial for resistance management strategies [2].
The primary application method for potato disease control involves seed tuber treatment before planting:
For broader protection against soil-borne pathogens:
Table 1: this compound Application Methods for Potato Disease Control
| Application Method | Formulation | Concentration/Dosage | Target Pathogens |
|---|---|---|---|
| Seed tuber treatment | 20% EC | 0.3% solution | Rhizoctonia solani (black scurf) |
| Soil drench | 20% EC | 2.5-3.0 L/ha | Soil-borne complexes (Pythium, Rhizoctonia) |
| Furrow treatment | 20% EC | 2.0-2.5 L/ha | Seedling diseases |
This compound demonstrates particular efficacy against Rhizoctonia solani, the causal agent of potato black scurf and stem canker. Field studies and long-term use in the EU have established its efficacy profile [2]. Recent research has validated its continued effectiveness when used according to recommended protocols.
In comparative studies, this compound (formulated as Rizolex-T in combination with thiram) demonstrated significant disease reduction against Rhizoctonia solani in lupine plants, with efficacy comparable to elite biological control agents. The treatment resulted in only 4% seed mortality due to pre-emergence damping-off compared to 40% in infected controls, while increasing survived plants to 88% [4].
While particularly effective against Rhizoctonia solani, this compound also provides control against other soil-borne pathogens including:
Table 2: Efficacy of this compound Against Soil-Borne Pathogens
| Pathogen | Disease Caused | Efficacy Level | Application Method |
|---|---|---|---|
| Rhizoctonia solani | Black scurf, stem canker | High | Seed treatment, soil drench |
| Pythium spp. | Damping-off, root rot | Moderate to High | Soil drench |
| Sclerotium rolfsii | Soft rot | Moderate | Soil incorporation |
| Corticium spp. | Root rot | Moderate | Seed treatment |
Understanding the environmental behavior of this compound is essential for sustainable application:
This compound presents specific ecotoxicological concerns that must be considered in application planning:
At the cellular level, this compound exposure induces:
With this compound classified as FRAC Code 14, resistance management is crucial:
Recent research demonstrates promising compatibility between this compound and biological control approaches:
Trichoderma species compatibility: Studies with T. afroharzianum, T. asperelloides, T. asperellum, and T. azevedoi show these biological control agents can be compatible with certain fungicides, suggesting potential for integrated approaches [7].
Arbuscular mycorrhizal fungi (AMF) combinations: Research reveals that specific AMF species (Entrophospora lutea, Rhizophagus intraradices) can provide disease control comparable to this compound formulations while enhancing plant growth and nutrient uptake [4].
Successful implementation of this compound should occur within a comprehensive IPM strategy:
Diagram 1: IPM Decision Framework for integrating this compound
Protocol for evaluating pathogen sensitivity to this compound:
Preparation of fungicide solutions: Prepare this compound stock solutions in appropriate solvents (e.g., acetone) and dilute to working concentrations (0.01-100 ppm) in potato dextrose agar (PDA) [7]
Pathogen inoculation: Transfer mycelial plugs (5mm diameter) from actively growing pathogen cultures to amended PDA plates
Incubation and assessment: Incubate at appropriate temperature (e.g., 25°C) for 7-14 days, then measure:
Data analysis: Calculate EC50 values using probit analysis or linear regression
Protocol for evaluating seed treatment efficacy under controlled conditions:
Treatment preparation: Prepare this compound solutions at recommended concentration (0.3% for potatoes)
Seed treatment: Apply solution as seed tuber coating using standardized method, ensuring uniform coverage
Pathogen challenge: Plant treated tubers in soil artificially infested with target pathogen (e.g., Rhizoctonia solani)
Disease assessment: Monitor and record:
Protocol for assessing environmental impact using earthworm models:
Soil preparation: Prepare artificial soil or field soil amended with this compound at environmentally relevant concentrations (1-15 mg/kg) [6]
Organism exposure: Introduce standardized earthworms (Eisenia fetida) to treated soils following OECD guidelines
Endpoint measurements:
Statistical analysis: Use appropriate models to determine dose-response relationships and critical effect levels
The European Food Safety Authority (EFSA) has established a maximum residue level (MRL) of 0.2 mg/kg for this compound in potatoes based on comprehensive risk assessment. This MRL is deemed sufficient to protect consumer health when the fungicide is used according to authorized applications [8].
The substance is approved under EC Regulation 1107/2009 with an expiry date of 31 August 2034. It is not currently identified as a Candidate for Substitution in the EU, indicating an acceptable risk profile when used properly [2].
This compound remains a valuable tool for managing soil-borne diseases in potato production systems when applied according to recommended protocols. Its specific efficacy against Rhizoctonia solani makes it particularly valuable for black scurf management. However, sustainable use requires:
Future research directions should focus on optimized application timing, advanced formulation technologies to reduce environmental exposure, and elucidation of synergistic relationships with biological control agents to enhance sustainability while maintaining efficacy.
| Analytical Technique | Sample Matrix | Limit of Quantification (LOQ) | Key Details / Validation |
|---|---|---|---|
| Not specified (Adequate enforcement method) [1] | Potatoes | 0.01 mg/kg | EFSA concluded that adequate methods are available to control residues in potatoes at this LOQ [1]. |
| GC-MS [2] | Water | 0.10 µg/L (0.0001 mg/L) | Method from Valent U.S.A. Corporation (MRID: 48842101) [2]. |
| LC-APCI-MS (Atmospheric Pressure Chemical Ionization) [3] | Fruits & Vegetables (oranges, lemons, peppers, etc.) | 0.1 mg/kg | Used isocratic LC; extraction by Matrix Solid-Phase Dispersion (MSPD) with C8 sorbent [3]. |
| LC-UV [3] | Fruits & Vegetables | 1-5 mg/kg | Higher LOQ than MS methods, making it less sensitive for low-level residue analysis [3]. |
Here are more detailed methodologies for the key techniques identified in the search results.
This method is based on a peer-reviewed publication for determining tolclofos-methyl and other fungicides in various crops [3].
1. Extraction via Matrix Solid-Phase Dispersion (MSPD)
2. Instrumental Analysis
3. Method Validation
This method is listed by the US EPA for the analysis of this compound in water [2].
The general workflow for analyzing this compound residues, synthesizing information from the protocols above, can be visualized as follows. This workflow is a logical sequence that guides the analyst from sample preparation to final reporting.
When setting up an analytical method for this compound, researchers should consider the following points derived from the search results:
The following points provide additional context on this compound that may be relevant for risk assessment and regulatory compliance.
Maximum Residue Levels (MRLs) in the European Union are established under Regulation (EC) No 396/2005 [1]. This regulation harmonizes MRLs for about 315 food and feed products and covers roughly 1100 pesticides.
A key principle is the default MRL of 0.01 mg/kg, which applies where a pesticide is not specifically mentioned or for unauthorized substances [1]. The European Food Safety Authority (EFSA) is responsible for conducting consumer risk assessments based on pesticide toxicity, expected residue levels, and European diets [1].
MRL applications are often submitted by applicants in accordance with Article 6 of Regulation (EC) No 396/2005, as demonstrated in the case of tolclofos-methyl [2]. The process involves a data-backed request to a national authority, assessment by EFSA, and a public consultation period to gather wider scientific input [3] [4].
A 2017 EFSA opinion documents a successful application to modify the MRL for this compound in potatoes [2]. The data submitted supported deriving a new MRL, and EFSA concluded the use was safe.
The table below summarizes the key endpoints from this assessment:
| Assessment Endpoint | Detail for this compound in Potatoes | Justification & Implications |
|---|---|---|
| Enforcement MRL | 0.2 mg/kg | Data supported this specific level for potatoes [2]. |
| Analytical Method | Adequate enforcement method available | Based on the QuEChERS method (EN 15662) [2]. |
| Consumer Risk | No risk identified | Exposure did not exceed toxicological reference values [2]. |
| Animal Commodities | No MRL amendment needed | Residues in potatoes do not necessitate changes to MRLs for animal products [2]. |
The following diagram maps the key stages in the MRL derivation process, from initial application to final implementation. This workflow is consistent across various MRL assessments [2] [4].
This compound (TM) is an organophosphorus fungicide extensively employed in agricultural practices for controlling soil-borne diseases in various crops including potatoes, lettuce, and sugar beet. As a hydrophobic compound (logKow = 4.56), TM demonstrates a strong affinity for soil organic constituents, which influences its environmental fate and bioavailability [1]. The consumer risk assessment framework for TM follows stringent regulatory guidelines established by the European Food Safety Authority (EFSA) under Regulation (EC) No 396/2005, which governs the setting of maximum residue levels (MRLs) in food commodities [2] [3]. This regulatory framework ensures that pesticide residues in food do not pose unacceptable risks to human health, requiring comprehensive scientific evaluation of toxicological properties, residue behavior, and potential exposure scenarios before establishing legal limits for residues in food products.
TM possesses distinct physicochemical properties that influence its environmental behavior and biological activity. The compound exhibits low water solubility (1.10 mg/L) and high hydrophobicity (logKow = 4.56), leading to a strong tendency to adsorb to soil organic matter [1]. This adsorption capacity affects the bioavailability of TM in agricultural environments and influences its persistence in different soil types. The molecular structure of TM includes organophosphorus functional groups that contribute to its fungicidal activity while also serving as potential sites for metabolic transformation in plants, animals, and the environment.
TM is primarily utilized as a soil-borne disease controller with specific applications in high-value crops such as potatoes, lettuce, and ornamentals [4]. The application methodology typically involves soil treatment or foliar application, with use patterns designed to maximize efficacy while minimizing potential residue concerns. For potato cultivation, which represents a major use case, TM application is timed to control specific fungal pathogens during critical growth stages. The good agricultural practices (GAP) defined for TM use specify application rates, number of treatments, and pre-harvest intervals that must be adhered to ensure that residue concentrations at harvest remain within acceptable limits [2]. These application parameters are foundational to the MRL-setting process, as they define the realistic worst-case conditions under which residue trials must be conducted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Water solubility | 1.10 mg/L | Low mobility in soil environments |
| logKow | 4.56 | High adsorption to organic matter |
| Molecular formula | C₉H₁₁Cl₂O₃PS | Organophosphorus structure |
| Primary function | Fungicide | Control of soil-borne diseases |
The regulatory foundation for TM risk assessment in the European Union is established by Regulation (EC) No 396/2005, which harmonizes MRLs across member states and ensures uniform consumer protection standards [2] [3]. Article 6 of this regulation outlines the formal procedure for submitting applications to modify existing MRLs, requiring applicants to provide comprehensive scientific data demonstrating that proposed uses will not result in consumer exposure exceeding toxicological reference values [2]. The assessment workflow begins with submission of a complete application dossier to a designated evaluating Member State (EMS), which prepares an initial evaluation report for EFSA's comprehensive scientific review. This structured approach ensures independent scrutiny of all scientific evidence before regulatory decisions are made.
EFSA's peer review process for active substances like TM involves rigorous evaluation of initial risk assessments conducted by rapporteur Member States, with the specific context defined by Commission Implementing Regulation (EU) No 844/2012 [4]. The assessment methodology examines representative uses of TM, identifying reliable endpoints for regulatory decision-making and highlighting any concerns or information gaps that require additional consideration. This transparent process allows for continuous refinement of risk assessment approaches based on evolving scientific knowledge and identifies missing information required by the regulatory framework, ensuring that risk managers can make appropriately cautious decisions when complete evidence is unavailable [3] [4].
The conceptual model for TM risk assessment follows a structured paradigm that integrates hazard identification, hazard characterization, exposure assessment, and risk characterization. The process begins with establishing toxicological reference values, including an Acceptable Daily Intake (ADI) derived from comprehensive toxicological studies. For TM, the ADI has been established at 0.064 mg/kg body weight per day based on extensive evaluation through the peer review process under Directive 91/414/EEC [2]. Notably, no Acute Reference Dose (ARfD) was deemed necessary for TM, indicating that acute exposure concerns are considered less critical for this compound [2].
The exposure assessment component utilizes the EFSA Pesticide Residues Intake Model (PRIMo), which incorporates European consumption data for various demographic groups and different geographical diets [2]. This model calculates both chronic (long-term) and acute (short-term) exposure, though for TM, only chronic exposure assessment is performed due to the absence of an ARfD. The risk characterization phase compares calculated exposure values with established toxicological reference values to determine whether proposed uses are acceptable from a consumer safety perspective. For TM, EFSA has consistently concluded that properly authorized uses do not result in consumer exposure exceeding the ADI, indicating unlikely consumer health risks [2].
Figure 1: Risk Assessment Workflow for this compound. The diagram illustrates the sequential process of consumer risk assessment, from initial hazard identification to final risk management decision, highlighting key data requirements and assessment outcomes.
The precise definition of what constitutes a "residue" of TM varies depending on the matrix and purpose (enforcement vs. risk assessment), reflecting the complex metabolism and transformation pathways of the compound. For plant matrices, the residue definition for enforcement is the parent this compound compound, while for risk assessment purposes, it is defined as the sum of TM and its sugar conjugates (Ph-CH3 and TM-CH2OH), expressed as TM [2]. This distinction acknowledges that metabolites may contribute to overall toxicity while recognizing practical limitations in monitoring capabilities. In the case of potatoes specifically, the conversion factor for recalculating from the enforcement residue definition to the risk assessment residue definition is 1, indicating that metabolites are of low relevance in this crop [2].
For animal matrices, more complex residue definitions apply due to the extensive metabolism of TM in livestock. The enforcement residue definition remains TM parent compound, but for risk assessment, it is defined as the sum of TM and its metabolite Ph-COOH, expressed as TM [2]. This definition has a tentative character due to incomplete toxicological data on the Ph-COOH metabolite, highlighting an area requiring further research. The processed commodities require yet another residue definition: the sum of TM and its degradation product DM-TM (O-(2,6-dichloro-4-methylphenyl) O-methyl hydrogen phosphorothioate), expressed as TM [2]. These nuanced definitions demonstrate the sophisticated approach required to adequately capture potential consumer risks while maintaining practical enforceability.
The comprehensive dataset required for TM risk assessment includes numerous study types, each addressing specific aspects of the compound's behavior and potential impact. The residue trials conducted according to Good Agricultural Practice form the foundation for MRL proposals, with sufficient trials required to derive robust statistical estimates of residue levels [2]. For TM in potatoes, residue trials supported an MRL proposal of 0.2 mg/kg, representing a higher level than the default limit of quantification (LOQ) of 0.01 mg/kg but justified by comprehensive residue data [2]. These trials must represent the wor-case conditions of approved use patterns, including the highest authorized application rate, maximum number of treatments, and shortest pre-harvest interval.
Table 2: Data Requirements for this compound Risk Assessment
| Study Type | Purpose | Key Findings |
|---|---|---|
| Metabolism studies (plants) | Elucidate degradation pathways | TM and sugar conjugates identified as significant metabolites |
| Metabolism studies (animals) | Understand livestock residue formation | Ph-COOH metabolite detected in animal matrices |
| Analytical methods | Enforcement capability | Validated LOQ of 0.01 mg/kg for plant and animal matrices |
| Residue trials | Derive MRL proposals | Supported MRL of 0.2 mg/kg for potatoes |
| Processing studies | Assess residue fate during processing | TM degrades to DM-TM under standard hydrolysis |
| Toxicological studies | Establish reference values | ADI of 0.064 mg/kg bw/day; no ARfD required |
Livestock metabolism studies represent a critical component of the data requirements, particularly since potatoes and their by-products are used as feed ingredients. The dietary burden calculations for TM exceeded the trigger value of 0.1 mg/kg dry matter for all relevant animal species, necessitating comprehensive metabolism studies in lactating goats and laying hens [2]. These studies revealed that the metabolite Ph-COOH was detected in several animal matrices at levels accounting for more than 10% of the total radioactive residue, justifying its inclusion in the risk assessment residue definition [2]. The toxicological profile of this metabolite requires further characterization, representing one of the identified data gaps in the current TM assessment framework.
The dietary exposure assessment for TM utilizes revision 2 of the EFSA Pesticide Residues Intake Model (PRIMo), which incorporates comprehensive food consumption data from different European countries and various demographic groups [2]. This model calculates the theoretical maximum daily intake (TMDI) based on the proposed MRLs rather than actual residue levels, providing a conservative overestimate of potential consumer exposure. The calculation accounts for the variability in consumption patterns across European populations, with specific dietary models for different countries and age groups, including children who often exhibit higher exposure relative to body weight due to different consumption patterns and lower body mass.
For TM, the chronic exposure assessment demonstrated that the highest intake was calculated for Dutch children at less than 2% of the ADI, well below the level of concern [2]. The contribution of residues in potatoes specifically accounted for less than 1% of the ADI, indicating that this use represents a minor component of overall dietary exposure [2]. Since no ARfD was established for TM, acute exposure assessment was not performed, reflecting the toxicological profile of the compound which does not demonstrate acute effects at relevant exposure levels. This approach aligns with the EFSA guidance on pesticide risk assessment, which tailors the assessment approach to the specific toxicological properties of each compound.
The risk assessment process places particular emphasis on potentially vulnerable subpopulations, including children, pregnant women, and individuals with specific health conditions. Children often receive special consideration due to their higher food consumption relative to body weight and potential differences in susceptibility. For TM, the assessment specifically identified that the highest chronic exposure was observed in children (Dutch diet), but still remained below 2% of the ADI [2]. This substantial margin of safety provides confidence that TM residues in food do not pose unacceptable risks to children, who often represent the most highly exposed demographic group.
The geographical variation in dietary patterns across Europe is another important consideration in exposure assessment. Different consumption habits can lead to significantly different exposure profiles for the same residue levels in food commodities. The PRIMo model incorporates distinct dietary data for multiple European countries, allowing for identification of critical consumer groups that may experience higher exposure due to traditional consumption patterns. For TM, no specific concerns were identified for any European diet incorporated in the EFSA PRIMo model, providing reassurance that the established MRLs are protective across diverse consumption patterns [2].
The uncertainty analysis is an integral component of the risk assessment process, explicitly acknowledging limitations in the available data and assessment methodology. For TM, several specific uncertainties were identified, primarily related to the toxicological properties of metabolites and degradation products, including Ph-CH3, TM-CH2OH, Ph-COOH, and DM-TM [2]. These uncertainties are particularly relevant given the tentative nature of some residue definitions, especially for animal commodities where the Ph-COOH metabolite has been identified as toxicologically significant but lacking complete characterization.
The earthworm bioaccumulation assay provides important insights into the environmental behavior and bioavailability of TM in soil ecosystems, which indirectly informs the overall understanding of its fate in agricultural environments. The standardized protocol involves maintaining earthworms (Eisenia fetida) in soil treated with TM at various concentrations, typically ranging from 0.1 to 20 mg/kg based on preliminary range-finding tests [1]. The exposure conditions should maintain temperature at 20±1°C with lightdark cycles of 12:12 hours, and soil moisture at approximately 60% of the maximum water holding capacity [1]. These standardized conditions ensure reproducibility and comparability across studies while maintaining organism health during the exposure period.
The sample collection and analysis phase occurs at predetermined intervals (e.g., 7, 14, 21, and 28 days), with earthworms carefully removed from soil, purged for 24 hours on moist filter paper to clear gut contents, and then processed for residue analysis [1]. The analytical methodology typically employs gas chromatography with mass spectrometric detection (GC-MS) after appropriate extraction and clean-up procedures. The bioaccumulation factor (BAF) can be calculated as the ratio of TM concentration in earthworms to that in soil, providing a quantitative measure of bioavailability. Simultaneous measurement of TM concentrations in soil throughout the exposure period is essential, as the compound can undergo degradation through photolysis, bacterial action, and chemolysis [1].
Figure 2: Experimental Workflow for Earthworm Bioaccumulation and Toxicity Studies. The diagram outlines the sequential steps for assessing this compound bioavailability and toxicological effects in earthworms, including key parallel assessments of biochemical biomarkers.
The coelomocyte cytotoxicity assay provides a complementary in vitro approach for assessing TM toxicity using earthworm immune cells. The protocol begins with coelomocyte extraction from earthworms (Eisenia fetida) using either the extrusion method or electrical stimulation, followed by purification through centrifugation and resuspension in appropriate culture media [1]. The cell viability should exceed 95% as determined by trypan blue exclusion before proceeding with exposure experiments. The TM exposure phase involves treating coelomocytes with various concentrations of TM (typically ranging from 0.1 to 100 μM) for predetermined time periods (e.g., 4, 12, and 24 hours) under controlled conditions (20°C, sterile environment) [1].
The assessment endpoints include multiple biomarkers evaluated through specific methodological approaches:
This multi-endpoint approach provides comprehensive insight into the cellular mechanisms of TM toxicity, particularly oxidative stress pathways that appear central to its toxicological profile.
The field residue trials for TM follow Good Agricultural Practice guidelines and are designed to generate robust data supporting MRL establishment. The experimental design should include a minimum of eight independent field trials representing the relevant geographical regions where the crop is grown (e.g., northern Europe for potatoes) [2]. The treatment protocol applies TM according to the maximum proposed label recommendations – highest application rate, maximum number of treatments, and shortest pre-harvest interval – to represent the worst-case residue scenario. Control plots must be maintained for background residue determination and method validation purposes.
The sample collection and processing phase involves harvesting crops at normal maturity and processing them according to standard consumption practices (e.g., washing potatoes for table use). For each trial, a sufficient sample size must be collected to ensure representativeness, typically 5-10 kg of the raw agricultural commodity. The analytical methodology must be validated according to SANCO guidelines, demonstrating a limit of quantification (LOQ) of 0.01 mg/kg for TM in the relevant matrices [2]. The residue definition for enforcement purposes is the parent TM compound, while for risk assessment, it includes TM and its relevant metabolites, requiring analytical methods capable of determining all components of the residue definition [2].
Future research should prioritize addressing the identified data gaps, particularly concerning the toxicological profile of TM metabolites Ph-CH3, TM-CH2OH, and Ph-COOH, as well as the degradation product DM-TM [2]. These investigations will be essential in the context of the ongoing renewal of approval process for TM. Additionally, further development of advanced bioavailability assessment methods, such as the earthworm coelomocyte cytotoxicity assay, may provide more sensitive tools for detecting potential environmental impacts and understanding fundamental toxicity mechanisms. The integration of such methods into standardized testing frameworks could enhance the predictive power of ecological risk assessment while reducing reliance on whole-organism testing. As the scientific understanding of TM continues to evolve, the risk assessment framework will similarly advance, ensuring that regulatory decisions remain grounded in the best available science.
Here are answers to common questions researchers have when combining biocontrol agents with chemical fungicides.
Q1: Can Trichoderma strains be used with tolclofos-methyl? The compatibility is highly strain-specific. One study on Rhizoctonia solani found that the fungicide Rizolex (active ingredient: this compound 50% WP) was used in vitro at 1 ppm without being tested against Trichoderma [1]. This indicates that this compound is used for pathogen control, but its specific inhibitory effect on various Trichoderma species remains unquantified and requires experimental determination.
Q2: What is the general principle for combining fungicides with biocontrol agents? The core principle is to ensure the BCAs are compatible with the fungicides. This is often done by:
Q3: How do I test the compatibility in my experiment? You can adapt the following established methodologies from recent literature to test this compound's effect on your Trichoderma isolates.
This protocol outlines how to evaluate the impact of this compound on the growth of your specific Trichoderma isolate in vitro, using the "poisoned food technique" [1].
1. Primary Aim: To determine the percentage inhibition (PI) of mycelial growth of a Trichoderma isolate when exposed to this compound.
2. Equipment & Reagents
3. Experimental Workflow
The following diagram outlines the key steps for the poisoned food technique assay:
4. Data Collection & Analysis
5. Interpretation of Results
You can structure your results in a table like the one below for clear comparison.
| This compound Concentration (ppm) | Average Radial Growth (mm) * | Percentage Inhibition (PI %) * |
|---|---|---|
| 0 (Control) | 80.0 | 0.0 |
| 1 | 65.5 | 18.1 |
| 10 | 40.2 | 49.8 |
| 100 | 15.0 | 81.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. You must replace it with your experimental data.
Here are answers to common questions researchers have when designing such experiments.
Q1: Why combine tolclofos-methyl with biocontrol agents? Integrating chemical fungicides with BCAs is a core strategy of Integrated Pest Management (IPM). The goal is to achieve effective disease control while reducing the selection pressure for fungicide-resistant pathogens and minimizing chemical residues. Using a lower dose of the fungicide in a tank mixture or alternation with a BCA can achieve this, leveraging multiple modes of action for more robust and sustainable disease control [1].
Q2: How do I determine if a BCA is compatible with this compound? Compatibility is crucial because some fungicides can inhibit the growth of beneficial BCAs. The standard methodology involves in vitro assays to test the inherent resistance of a BCA to the fungicide [1].
Q3: What is a typical experimental workflow for testing this combination? The following Graphviz diagram outlines a standard workflow for developing an integrated treatment, moving from in vitro testing to in vivo validation. This logical sequence ensures compatibility and efficacy are confirmed at each stage.
The table below summarizes a relevant study that successfully combined organic amendments with BCAs to manage a soil-borne disease. While it doesn't use this compound, it provides a strong methodological template and demonstrates the synergistic effect you are aiming for.
Table 1: Integrated Management of Rhizoctonia solani Root Rot in Common Beans [2]
| Experiment Phase | Treatment Groups | Key Methodology & Application | Reported Efficacy & Key Metrics |
|---|---|---|---|
| In Vitro Antagonism | 10% Vermicompost Tea (VCT) + Serratia sp. or Trichoderma sp. | Co-culture assay; measured inhibition of R. solani growth. | Potent inhibition of pathogen growth. |
| In Planta (Greenhouse) | 5-10% VCT + S. marcescens, T. harzianum, or EM1 | Soil drench application to pots infected with R. solani. | Up to 95% protection against pre- and post-emergence damping-off. |
| Field Trial | VCT + T. harzianum; VCT + EM1; Chemical Control (Rizolex-T) | Soil application of integrated treatments. | ~65% reduction in disease severity; ~135% increase in pod weight/plant over control. |
Based on the general principles and the model above, here is a detailed protocol you can adapt.
This protocol is used to screen for BCAs that are tolerant of this compound.
(1 - (Growth_diameter_treatment / Growth_diameter_control)) * 100.After identifying a compatible BCA, the next step is to find the optimal reduced dose of this compound that works synergistically with it. The following diagram illustrates a potential experimental setup for this optimization process.
I hope this structured technical guide provides a solid foundation for your experimental design. The specific optimal concentration will depend on your unique system (pathogen, BCA, crop, and environmental conditions).
Here are the core methodologies and findings from the research, which you can adapt into detailed guides and FAQs.
This method is suitable for treating tolclofos-methyl (TM) in water.
This method is designed for remediating contaminated soil.
Researchers may encounter variable degradation efficiency. Here are the key parameters to check, which can form the basis of your troubleshooting guides:
| Factor | Impact & Consideration |
|---|---|
| Type of Ferric Salt | Ferric chloride (FeCl3) is more effective than ferric sulfate (Fe2(SO4)3) [1] [2]. |
| Dosage of Ferric Salt | Low degradation in soil slurry could be due to insufficient or excessive salt [2]. Test concentrations between 1-3% for optimal results [2]. |
| Type of ZVI | Unannealed ZVI (uZVI) performs better than annealed ZVI (aZVI) or zerovalent zinc (ZVZn) [1]. |
| ZVI Particle Size | Smaller particle sizes generally increase the reaction surface area and can enhance the degradation rate [1]. |
| Solution/Soil pH | TM undergoes hydrolysis only at a very high pH (pH 12) in aqueous solutions. In soil, its degradation is primarily biotic [2]. |
The following diagram visualizes the decision-making process for selecting the appropriate experimental protocol based on your sample matrix (water or soil). You can use this Graphviz-generated flowchart as a quick-reference guide.
Understanding the chemical properties of TM can aid in deeper troubleshooting and method development.
The methodology below is based on a study that investigated the degradation of tolclofos-methyl using ferric chloride (FeCl₃) and unannealed zerovalent iron (ZVI) in a soil slurry [1].
The following diagram illustrates the experimental workflow and the logical relationship between the components:
The study provided the following quantitative data on degradation effectiveness [1]:
| Additive | Concentration | System | Degradation Rate | Notes |
|---|---|---|---|---|
| FeCl₃ | 1% | Soil Slurry + ZVI | 25% | 2-3 orders of magnitude higher than ZVI alone |
| FeCl₃ | 3% | Soil Slurry + ZVI | 37% | 2-3 orders of magnitude higher than ZVI alone |
| FeCl₃ | 5% | Soil Slurry + ZVI | Retarded effect | Degradation rate decreased |
| FeCl₃ | Not Specified | Soil Slurry (without ZVI) | Degraded "to some extent" | Exact quantitative data not provided |
Order of Salt Effectiveness: In aqueous solution, the order of effectiveness for enhancing ZVI degradation was: FeCl₃ > Fe₂(SO₄)₃ > FeSO₄ > Al₂(SO₄)₃ [1]. However, in the soil slurry system, only FeCl₃ was reported to be effective [1].
Based on the research, here are answers to some anticipated frequently asked questions:
Why is ferric chloride added to the system? Ferric chloride significantly enhances the degradation of this compound when used with unannealed zerovalent iron. The degradation rate was found to be 2-3 orders of magnitude higher with FeCl₃ than with ZVI alone [1].
What is a critical factor to consider with FeCl₃ concentration? The amount of FeCl₃ added is critical. While 1% and 3% concentrations increased degradation, adding 5% FeCl₃ actually retarded the enhancing effect in the soil slurry [1]. Optimization is necessary.
Does this method work with other ferric salts? In an aqueous solution, other ferric salts like ferric sulfate (Fe₂(SO₄)₃) are also effective, though less so than FeCl₃. However, in a soil slurry environment, the study found that only ferric chloride was effective for enhancing the degradation [1].
Here are some common issues and potential solutions derived from the study:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low degradation rate | Suboptimal FeCl₃ concentration | Test a range of concentrations (e.g., 1-3%), avoiding excessive amounts (e.g., 5%) [1]. |
| Ineffective salt type in soil | Use Ferric Chloride (FeCl₃) for soil slurry experiments, as other salts may not be effective [1]. | |
| System not comparable | Ensure the use of unannealed zerovalent iron, as the study's findings are based on this specific type [1]. |
The table below summarizes key findings on how Trichoderma and Bacillus isolates interact with tolclofos-methyl and other fungicides.
| Biocontrol Agent (BCA) | Fungicide | Compatibility / Effect | Experimental Context | Citation |
|---|---|---|---|---|
| Trichoderma isolates | This compound | Compatible at low doses (0.005-0.05 g ai/L); growth less inhibited at these concentrations than at higher doses (0.125-1.5 g ai/L). | In vitro (agar plates) & Greenhouse (cucumber seeds against Rhizoctonia solani). | [1] |
| Bacillus isolates | This compound | Highly compatible; growth was not affected by any of the six concentrations tested (0.005 - 1.5 g ai/L). | In vitro (agar plates). | [1] |
| Trichoderma strains | Various (e.g., Thiophanate-methyl, Mancozeb) | Compatibility is fungicide-specific. Some are compatible, while others like Carbendazim are highly toxic. | In vitro (PDA medium with fungicides). | [2] [3] |
| Bacillus strains | Various | Generally less impacted by fungicides that target fungi-specific cellular processes. | Scientific review. | [4] [5] |
Here are detailed methodologies for the key experiments cited in the tables, which you can adapt for your troubleshooting guides.
This protocol is used to test the inherent resistance of a BCA to a fungicide [4] [5] [3].
Step 1: Prepare Media Incorporate the fungicide (e.g., this compound) into sterilized Potato Dextrose Agar (PDA) medium at the desired concentrations (e.g., 0.005, 0.05, 0.125, 0.25, 0.5, and 1.5 g active ingredient per liter) [1] [3]. Pour the media into Petri plates.
Step 2: Inoculate Inoculate the plates with a plug (e.g., 6 mm diameter) taken from the edge of a growing colony of the BCA (Trichoderma or Bacillus) [3].
Step 3: Incubate and Measure Incubate the plates in the dark at 25°C. Measure the radial growth of the BCA colony after set intervals (e.g., 2, 5, and 7 days) and compare it to growth on a control plate without fungicide [1] [3].
The workflow for this protocol is as follows:
This protocol validates the disease control capability of BCA-fungicide combinations under controlled conditions [1].
Step 1: Treat Seeds Treat seeds (e.g., cucumber) with the BCAs (Trichoderma and/or Bacillus), either alone or in combination. A common method is to coat seeds using a slurry containing the BCA and a sticking agent like crude sugar [2] [1].
Step 2: Apply Fungicide Apply the compatible fungicide (e.g., this compound at 0.05 g ai/L) to the soil or planting medium at the time of sowing [1].
Step 3: Infect and Evaluate Inoculate the planting medium with the pathogen (e.g., Rhizoctonia solani). Monitor disease incidence (e.g., damping-off) and plant survival over time to evaluate the combined treatment's efficacy compared to individual treatments [1].
The workflow for this protocol is as follows:
What is the primary consideration when mixing Trichoderma with a fungicide? The most critical factor is compatibility. Fungicides can inhibit or kill beneficial fungi like Trichoderma. Always conduct in vitro compatibility tests before proceeding to greenhouse or field trials [4] [5] [3].
Can I tank-mix Trichoderma with this compound? The research indicates that this is possible only at low concentrations of the fungicide. One study successfully combined them in a greenhouse seed treatment, but in vitro data shows that higher concentrations strongly inhibit Trichoderma growth. For fungicides known to be toxic, applying them in alternation (with a 7-14 day separation) is a safer strategy than tank-mixing [2] [1].
Why is Bacillus often more compatible with chemical fungicides? Many fungicides are designed to target fungal-specific cellular components (e.g., chitin in cell walls). As Bacillus is a bacterium, it lacks these targets, making it naturally more tolerant to a wider range of fungicides [4] [5]. This makes it an excellent candidate for integrated combinations.
Our BCA and fungicide combination is not working. What could be wrong?
Q1: What are the primary environmental fate characteristics of tolclofos-methyl that influence its persistence? A1: this compound is classified as moderately persistent in the environment. Its mobility in soil is considered low to slightly mobile, but its persistence can lead to accumulation over time, especially with repeated applications [1].
Q2: Which agronomic practices are most effective for accelerating this compound degradation? A2: Research indicates that biosolarization (a combination of solarization and organic amendment) and the use of organic amendments (OA) like compost are highly effective. These practices enhance both microbial degradation and chemical hydrolysis of the pesticide [2].
Q3: How does soil organic matter content affect the mobility of this compound? A3: Increasing soil organic matter content through amendment drastically reduces the mobility of this compound. The organic matter acts as a sorbent, binding the pesticide and reducing its leaching potential, thereby containing the residue in the topsoil for more efficient degradation [2].
Possible Causes and Solutions:
| Cause | Proposed Solution | Key Mechanism of Action | Experimental Evidence |
|---|---|---|---|
| Low Soil Organic Matter | Amend soil with compost or other organic matter. | Increases sorption (KOC), reduces leaching, and enhances microbial activity for biodegradation. | A study showed compost amendment "drastically reduces the mobility" of this compound in low-organic matter soils [2]. |
| Lack of Enhanced Degradation Techniques | Implement soil solarization or biosolarization. | Solar heating and biostimulation accelerate pesticide dissipation through thermal and microbial degradation. | Research found solarization and biosolarization "enhance fungicide dissipation in the soil" [2]. |
| Inherent Moderate Persistence of the Fungicide | Combine organic amendments with solarization (biosolarization). | Creates a synergistic effect: organic matter sorbs the chemical, while solar heating promotes its breakdown. | Cited as the most effective method, with studies on the "rate of loss of insecticides during soil solarization and soil biosolarization" [2]. |
Recommended Experimental Protocol: Soil Biosolarization
Here is a detailed methodology based on research for testing the efficacy of biosolarization in degrading this compound residues:
Experimental Setup: Divide a contaminated field or research plots into three treated sections and one control section.
Soil Sampling: Collect soil samples from each plot at depths of 0-15 cm and 15-30 cm using a soil auger. Perform sampling:
Residue Analysis:
The workflow for this experimental design and decision-making process is summarized below:
The table below summarizes the primary methods found in the literature for achieving extracellular OPH activity.
| Method | Key Feature / Mechanism | Example Host & System | Evidence of Success / Key Finding |
|---|---|---|---|
| Use of Native Signal Peptide [1] | Employs the native Tat signal peptide from Flavobacterium sp. for Sec-independent pathway. | E. coli BL21(DE3)pLysS | Detection of OPH activity in culture medium after 2-6 hours post-induction [1]. |
| Bacterial Surface Display [2] [3] | Anchors OPH on the outer membrane using carrier proteins (e.g., Ice Nucleation Protein, Lpp-OmpA). | E. coli XL1-Blue | Provides substrate access; used for directed evolution to improve activity 25-fold [2]. |
| Gene Fusion for Immobilization & Visualization [4] | Fuses OPH with Green Fluorescent Protein (GFP) and a His-tag. | Affinity column with fused proteins | Allows visual monitoring of enzyme stability and activity in a packed column reactor [4]. |
| Extracellular Activity via Whole-Cell Biocatalyst [3] | Uses intracellular expression; extracellular activity may rely on controlled or passive release. | E. coli (various strains) | A review highlighting that extracellular activity can be achieved even without active secretion [3]. |
Here are solutions to common problems based on the retrieved research.
Problem: The amount of OPH detected in the culture medium is too low.
Problem: The secreted OPH is present but shows low catalytic activity.
Problem: Expression of OPH leads to cell aggregation, lysis, or poor growth.
This workflow visualizes the decision process for selecting a secretion strategy:
Mode of Action: this compound is an organophosphate fungicide classified under FRAC code 14. It inhibits fungal growth by interfering with lipid synthesis and membrane integrity, and it is effective against both mycelia and sclerotia development [1] [2]. It is often formulated with thiram (e.g., in Rizolex-T and Rhizolex 50 WP) to combine different modes of action and manage resistance [3] [1] [2].
Resistance Management Strategy: The primary strategy is to use this compound within an Integrated Pest Management (IPM) framework. This reduces reliance on the chemical and incorporates alternative agents with different modes of action to delay resistance development.
The following table summarizes the performance of various control agents against soil-borne fungal pathogens like Rhizoctonia solani in scientific studies.
| Control Agent | Type / Class | Reported Efficacy / Effect | Key Findings / Proposed Use |
|---|---|---|---|
| Entrophospora lutea | Arbuscular Mycorrhizal Fungi (AMF) | As effective as Rizolex-T in reducing root rot disease; superior in enhancing plant growth and yield [1] [2]. | Reduced disease incidence to 24.3% (vs. 63.6% in infected control); induced defense enzymes (PO, PPO), and improved nutrient uptake [1] [2]. |
| Rhizophagus intraradices | Arbuscular Mycorrhizal Fungi (AMF) | Highly effective biocontrol agent, second to E. lutea [1] [2]. | Reduced disease incidence to 30.1%; significantly improved plant growth parameters and nutrient content [1] [2]. |
| Carvone, Cuminaldehyde, Linalool | Monoterpenes (Plant-derived) | Showed significant direct antifungal activity and induced plant systemic resistance [3]. | Under lab conditions, significantly inhibited R. solani growth. Induced defense genes (PAL and β-1,3-Glucanase) by 2-5 fold via JA/SA pathways [3]. |
| Famoxadone | Chemical Fungicide (Quinone outside inhibitor) | Identified via in silico docking as a high-affinity binder to a target fungal reductase protein [4]. | Proposed as a potential alternative for targeted screening; showed acceptable in silico toxicity and in vitro growth inhibition [4]. |
Here are detailed methodologies from recent studies that you can adapt for your experiments.
This protocol is used to evaluate the direct inhibitory effects of compounds on fungal mycelial growth [3].
Inhibition (%) = [(A - B) / A] × 100
where A is the average diameter of the fungal colony in the control, and B is the average diameter in the treatment [3].This protocol assesses the ability of control agents to reduce disease and promote plant growth in a controlled environment [3] [1].
(Number of non-germinated seeds / Total sown seeds) × 100(Number of dead plants after germination / Total sown seeds) × 100(Number of survival plants / Total sown seeds) × 100(Number of infected plants / Total plants in treatment) × 100 [3] [1].Q1: My in vitro assays show good antifungal activity, but this does not translate to efficacy in greenhouse trials. What could be the reason? This is a common translational challenge. Factors to consider include:
Q2: How can I confirm that a fungal isolate has developed resistance to this compound?
RF = EC50 of the field isolate / EC50 of the sensitive reference isolate. An RF significantly greater than 1 suggests a shift in sensitivity, and a high RF (e.g., >10) often confirms resistance.Q3: Beyond direct toxicity, what other mechanisms should I investigate for biocontrol agents? Many effective alternatives work by inducing host resistance. In your experiments, you can measure:
The following diagram illustrates the integrated strategies for managing this compound resistance and the key stages of a research workflow for evaluating alternatives.
The table below summarizes key information for the fungicide this compound, which is primarily used as a seed treatment to control soil-borne and seed-borne diseases [1].
| Property | Description |
|---|---|
| Pesticide Type | Organophosphate fungicide [1] |
| Mode of Action | Non-systemic with contact action; shows protective & curative properties. Lipid peroxidation inhibitor. FRAC Code: 14 [1] |
| Example Pests Controlled | Seedling blight, Seed decay, Damping-off, Stem canker, Black scurf [1] |
| Example Applications | Potatoes, Lettuce, Soybean, Corn, Cotton, Sorghum, Sugarbeet, Ornamentals [1] |
| Physical State | Colourless crystalline powder [1] |
| Water Solubility (at 20°C) | 0.708 mg/L (Low) [1] |
| Log P | 3.8 (High) [1] |
For researchers designing comparative studies, high-throughput methodologies are crucial for evaluating fungicide efficacy. The following protocols, validated on oomycete pathogens, can serve as a robust template for testing fungicides like this compound [2].
For reliable results, proper statistical analysis is critical. Depending on the data, options include [2]:
The workflow below illustrates how these elements come together in a screening process:
To frame your research, it is useful to understand that fungicides can have diverse modes of action. While this compound is a lipid peroxidation inhibitor, other fungicides work by activating specific fungal pathways. For example, the fungicide fludioxonil acts by inappropriately hyperactivating the High Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway, which disrupts fungal growth and infection structure development [3] [4]. This alternative mechanism could be a point of comparison in your guide.
| Pathogen | Control Agent(s) | Experimental Setting | Key Efficacy Results | Source |
|---|---|---|---|---|
| Rhizoctonia solani (Strawberry) | Trichoderma asperellum FC80 | Greenhouse | 38% disease reduction efficacy [1] | |
| Rhizoctonia solani (Strawberry) | FC80 + Biostimulant (GH) | Greenhouse | 42% disease reduction efficacy [1] | |
| Rhizoctonia solani (Strawberry) | FC80 + MSA35 + GH | Greenhouse | 43% disease reduction efficacy [1] | |
| Rhizoctonia solani (Strawberry) | Tolclofos-methyl (Chemical Standard) | Greenhouse | Used as a positive control for comparison [1] | |
| Rhizoctonia solani (Lupine) | Entrophospora lutea (AMF) | Greenhouse & Field | As effective as Rizolex-T (contains this compound) in disease reduction; superior in enhancing plant growth and yield [2] | |
| Rhizoctonia solani (Lupine) | Rizolex-T (this compound + Thiram) | Greenhouse & Field | Chemical standard for comparison; effective in disease reduction [2] | |
| Sclerotinia sclerotiorum (Potato) | Combination of 4 Trichoderma spp. | Field | Effective disease control; alternating use with synthetic fungicides was similarly effective [3] |
The efficacy data in the table above comes from studies with specific and rigorous methodologies. Here are the experimental details for the two main studies.
This study provides a direct comparison between BCAs and this compound [1].
This study compared the fungicide Rizolex-T (which contains this compound and thiram) with various Arbuscular Mycorrhizal Fungi (AMF) [2].
The workflow for these types of integrated studies can be summarized as follows:
The data suggests several important trends for researchers considering integrated pest management:
The following table consolidates the key experimental data on the degradation performance of both treatments.
| Feature | Calcium Hydroxide (Ca(OH)₂) | Zerovalent Iron (ZVI) |
|---|---|---|
| Primary Degradation Mode | Hydrolytic degradation [1] | Reductive dechlorination [2] |
| Effective Working pH | Only at pH ≥ 12 [1] | Effective under near-neutral conditions [1] |
| Degradation Efficiency in Soil | Ineffective; degradation in soil is primarily biotic [1] | 25% and 37% degradation in soil slurry with 1% and 3% FeCl₃ additive, respectively [1] |
| Key Additives/Enhancers | Not applicable | Ferric chloride (FeCl₃) and Ferric sulfate (Fe₂(SO₄)₃) [1]. Effectiveness order: FeCl₃ > Fe₂(SO₄)₃ > FeSO₄ > Al₂(SO₄)₃ [1] |
| Impact of Additive Concentration | Not applicable | Enhancement retarded at very high salt concentrations (e.g., 5% FeCl₃) [1] |
| Best Use Case | High-pH aqueous waste streams [1] | In-situ remediation of contaminated soil and groundwater [1] |
To ensure your research is reproducible, here are the methodologies from the key studies.
This method is based on the hydrolysis of tolclofos-methyl in aqueous solutions [1].
This protocol covers the degradation in both aqueous and soil environments, highlighting the role of ferric salts [1].
The following diagrams illustrate the fundamental mechanisms through which each treatment degrades this compound.
Irritant;Environmental Hazard